1,4-Dibromoadamantane

Descripción general

Descripción

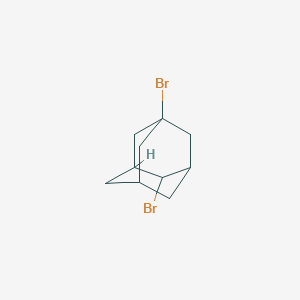

1,4-Dibromoadamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. The compound has the molecular formula C₁₀H₁₄Br₂ and is known for its unique cage-like structure, which imparts significant stability and rigidity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dibromoadamantane can be synthesized through several methods, one of which involves the bromination of adamantane. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds under controlled conditions to ensure selective bromination at the 1,4-positions of the adamantane cage .

Another method involves the radical bromination of adamantane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This method also selectively produces this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective formation of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dibromoadamantane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkyl groups.

Reduction Reactions: The compound can be reduced to adamantane or partially reduced to mono-bromoadamantane using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation Reactions: Oxidation of this compound can lead to the formation of adamantanone derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong bases.

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Major Products Formed

Substitution: 1,4-Dihydroxyadamantane, 1,4-diaminoadamantane.

Reduction: Adamantane, 1-bromoadamantane.

Oxidation: Adamantanone derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 1,4-Dibromoadamantane

This compound can be synthesized through the bromination of adamantane using bromine in the presence of catalysts such as anhydrous ferric chloride or ferric bromide. The reaction conditions are optimized to enhance yield and purity. The general process involves:

- Bromination : Adamantane is treated with bromine under controlled conditions.

- Purification : The product is purified through recrystallization or distillation to obtain high-purity this compound.

Chemical Reactivity

This compound exhibits several important chemical reactions:

- Substitution Reactions : It can undergo nucleophilic substitution where bromine atoms are replaced by hydroxyl or amino groups.

- Reduction Reactions : The compound can be reduced to form 1,4-diadamantane.

- Cross-Coupling Reactions : It participates in reactions like Suzuki-Miyaura coupling to produce functionalized derivatives.

Scientific Research Applications

-

Medicinal Chemistry :

- Drug Delivery Systems : this compound is explored for its potential in developing drug delivery vehicles due to its ability to form stable complexes with various therapeutic agents .

- Antiviral Agents : Adamantane derivatives have been studied for their antiviral properties, particularly against influenza viruses .

- Materials Science :

-

Catalysis :

- This compound serves as an intermediate in synthesizing novel catalysts that exhibit unique reactivity profiles due to the adamantane core structure.

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound as a scaffold for multivalent ligand-receptor interactions. The rigid structure allows for precise orientation of functional groups, enhancing binding efficiency to target cells. This approach demonstrated improved cellular uptake and therapeutic efficacy compared to traditional delivery systems .

Case Study 2: Polymer Development

Research focused on incorporating this compound into polymer matrices resulted in materials with significantly enhanced thermal stability and mechanical strength. These materials are being evaluated for applications in aerospace and automotive industries due to their superior performance under extreme conditions .

Comparative Analysis with Related Compounds

| Compound | Key Applications | Unique Properties |

|---|---|---|

| 1,3-Dibromoadamantane | Used in nanoporous organic polymers | Different substitution pattern affects reactivity |

| 1,2-Dibromoadamantane | Known for its high reactivity in substitution reactions | More reactive due to proximity of bromine atoms |

Mecanismo De Acción

The mechanism of action of 1,4-dibromoadamantane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of substituted or reduced products. The rigid structure of the adamantane core provides stability to these intermediates, facilitating selective reactions .

In biological systems, the adamantane core can interact with lipid membranes, enhancing the delivery and efficacy of pharmaceutical compounds. The bromine atoms can also participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its molecular targets .

Comparación Con Compuestos Similares

1,4-Dibromoadamantane can be compared with other brominated adamantane derivatives, such as:

1,3-Dibromoadamantane: Similar in structure but with bromine atoms at the 1,3-positions.

1-Bromoadamantane: Contains a single bromine atom, leading to different substitution and reduction patterns.

1,3,5-Tribromoadamantane: Contains three bromine atoms, resulting in higher reactivity and potential for multiple substitutions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to other brominated adamantane derivatives .

Actividad Biológica

1,4-Dibromoadamantane is a halogenated derivative of adamantane, a compound known for its unique cage-like structure and potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H14Br2 and features two bromine atoms attached to the adamantane framework. The presence of bromine substituents significantly influences its chemical reactivity and biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. Research indicates that similar adamantane derivatives exhibit activity against various viruses, including influenza and coronaviruses. The mechanism often involves interference with viral membrane fusion and replication processes.

- Case Study : A study demonstrated that certain adamantane derivatives could inhibit the replication of influenza virus by disrupting the viral membrane. Although specific data on this compound is limited, its structural similarity suggests potential efficacy against similar viral targets .

Anticancer Activity

The anticancer properties of halogenated adamantanes have been explored in various cancer models. Research shows that these compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cell cycle progression.

- Table 1: Anticancer Activity of Halogenated Adamantanes

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Induction of ROS |

| 1-Bromoadamantane | MCF-7 | TBD | Apoptosis via mitochondrial pathway |

| 2-Bromoadamantane | A549 | TBD | Inhibition of tubulin polymerization |

Note: TBD = To Be Determined; further research is needed for specific IC50 values for this compound.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while certain concentrations exhibit cytotoxic effects on cancer cell lines, the compound shows selective toxicity towards malignant cells over normal cells.

- Research Findings : A recent study indicated that derivatives with higher lipophilicity and electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines while maintaining lower toxicity to normal fibroblasts .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis.

- Membrane Interaction : The brominated structure may facilitate interactions with cellular membranes, disrupting lipid bilayers and affecting cell viability.

- Cell Cycle Disruption : Some studies suggest that halogenated adamantanes can interfere with the normal progression of the cell cycle in cancer cells.

Propiedades

IUPAC Name |

1,4-dibromoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJZBMGMBABTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404016 | |

| Record name | 1,4-dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39646-72-5 | |

| Record name | 1,4-dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.